molecular formula C11H9Cl2NO B597777 4,8-Dichloro-5-methoxy-2-methylquinoline CAS No. 1206-61-7

4,8-Dichloro-5-methoxy-2-methylquinoline

Cat. No. B597777
CAS RN: 1206-61-7
M. Wt: 242.099
InChI Key: ADYQOPXQIXGZBF-UHFFFAOYSA-N
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Description

4,8-Dichloro-5-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO. It has a molecular weight of 242.1 . The compound is typically 95% pure .


Molecular Structure Analysis

The InChI code for 4,8-Dichloro-5-methoxy-2-methylquinoline is 1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,8-Dichloro-5-methoxy-2-methylquinoline include a molecular weight of 242.1 g/mol . The compound has an InChI key of ADYQOPXQIXGZBF-UHFFFAOYSA-N .

Scientific Research Applications

Antimalarial Agents and Metabolism

Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline. Studies have investigated the metabolism of these compounds, including 4,8-Dichloro-5-methoxy-2-methylquinoline, revealing their potential toxic effects on erythrocytes in certain individuals. The metabolism involves the excretion of metabolites that may form methemoglobin-forming compounds. Such insights are crucial for understanding the balance between therapeutic efficacy and potential toxicity (Strother et al., 1981).

Medicinal Chemistry and Biological Activities

8-Hydroxyquinoline derivatives, closely related to 4,8-Dichloro-5-methoxy-2-methylquinoline, have shown significant biological activities. These derivatives have been explored for their anti-cancer, anti-HIV, and neuroprotective properties, among others. Their metal chelation properties contribute to their potential as therapeutic agents for a variety of diseases (Gupta et al., 2021).

Repurposing Chloroquine Derivatives

Research on chloroquine and its derivatives, including compounds structurally related to 4,8-Dichloro-5-methoxy-2-methylquinoline, has expanded beyond antimalarial applications. These compounds have been explored for their potential in treating various infectious and noninfectious diseases, leveraging their biochemical properties for new therapeutic approaches (Njaria et al., 2015).

Antioxidant Applications

The antioxidant properties of ethoxyquin and its analogues, which share structural similarities with 4,8-Dichloro-5-methoxy-2-methylquinoline, have been extensively studied. These compounds have been used to protect polyunsaturated fatty acids in fish meal from oxidation, demonstrating their utility in food preservation and possibly offering insights into the antioxidant potential of 4,8-Dichloro-5-methoxy-2-methylquinoline derivatives (de Koning, 2002).

Autoimmune Disorders and Anti-inflammatory Effects

The immunosuppressive activity of chloroquine and hydroxychloroquine, compounds related to 4,8-Dichloro-5-methoxy-2-methylquinoline, underscores their utility in treating autoimmune disorders. Their ability to reduce T-cell and B-cell hyperactivity, as well as pro-inflammatory cytokine gene expression, highlights the potential anti-inflammatory and disease-modifying applications of related quinoline derivatives (Taherian et al., 2013).

properties

IUPAC Name

4,8-dichloro-5-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYQOPXQIXGZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670984
Record name 4,8-Dichloro-5-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloro-5-methoxy-2-methylquinoline

CAS RN

1206-61-7
Record name 4,8-Dichloro-5-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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